Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate
Description
Properties
IUPAC Name |
methyl 3-[(3,4-difluorophenyl)methylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2/c1-16-11(15)4-5-14-7-8-2-3-9(12)10(13)6-8/h2-3,6,14H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSVBPSGPNINFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCC1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The key synthetic challenge is to form the amino linkage between the 3,4-difluorobenzylamine and the methyl 3-aminopropanoate or its derivatives. The general approach involves:
- Preparation or procurement of methyl 3-aminopropanoate or its protected derivatives.
- Introduction of the 3,4-difluorobenzyl group via reductive amination or nucleophilic substitution.
- Purification and characterization of the final product.
Preparation via Reductive Amination
One well-documented method involves reductive amination of methyl 3-aminopropanoate derivatives with 3,4-difluorobenzaldehyde or related intermediates.
- Starting from (S)-2-((tert-butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid, the acid is converted to the methyl ester by reaction with thionyl chloride in methanol under reflux conditions, yielding methyl (2S)-2-amino-3-(3,4-difluorophenyl)propanoate hydrochloride.
- The amino ester intermediate is then reacted with 3,4-difluorobenzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride or palladium-catalyzed hydrogenation to form the desired methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate.
- The reaction is typically conducted in solvents like methanol or ethanol under inert atmosphere to avoid oxidation.
- Purification is achieved by silica gel column chromatography using ethyl acetate-hexane mixtures.
Reaction conditions summary:
Alternative Synthesis via Nucleophilic Substitution
Another approach involves nucleophilic substitution on methyl 3-(methylamino)propanoate or its derivatives:
- Methyl 3-(benzyl(methyl)amino)propanoate can be hydrogenated over 10% Pd/C catalyst under hydrogen atmosphere to remove protecting groups or modify substituents.
- The 3,4-difluorobenzylamine moiety can be introduced by nucleophilic displacement reactions on activated esters or halide intermediates.
This method requires careful control of reaction atmosphere (oxygen-free nitrogen) and temperature to maximize yield and minimize side reactions.
Representative Experimental Data
From the literature, the following data are typical for the compound or closely related intermediates:
| Parameter | Value/Description |
|---|---|
| Molecular formula | C12H15F2NO2 |
| Molecular weight | Approx. 237.25 g/mol |
| 1H-NMR (CDCl3) | Multiplets around δ 2.7–3.6 ppm (methylene protons), singlet at δ 3.64 ppm (methyl ester), aromatic signals δ 6.8–7.1 ppm |
| 13C-NMR (CDCl3) | Signals at δ 40–55 ppm (alkyl carbons), aromatic carbons with characteristic C-F coupling constants (J_C-F ~16–245 Hz) |
| Mass Spectrometry (MS) | Molecular ion peak [M+H]+ at m/z 216–237 depending on derivative |
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Reductive amination | 3,4-difluorobenzaldehyde, NaCNBH3 or Pd/C, H2, methanol | High selectivity, moderate to good yields | Requires careful control of atmosphere and reducing agent |
| Nucleophilic substitution | Methyl 3-(methylamino)propanoate derivatives, Pd/C hydrogenation | Straightforward, scalable | Possible deprotection or side reactions under hydrogenation |
| Esterification | Thionyl chloride in methanol, reflux | Efficient ester formation | Requires handling of corrosive reagents |
Research Findings and Considerations
- The presence of fluorine atoms on the aromatic ring influences the electronic properties and reactivity, necessitating optimized reaction conditions to avoid side reactions or defluorination.
- Hydrogenation over Pd/C is effective for reductive amination and deprotection steps but must be carefully monitored to preserve fluorine substituents.
- Purification by silica gel chromatography is standard to isolate the pure this compound.
- Characterization by NMR and MS confirms the structure and purity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups attached to the difluorophenyl ring.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate
- Molecular Formula : C11H13F2N O2
- Molecular Weight : 229.23 g/mol
- CAS Number : 1183882-14-5
The compound features a methyl ester group, an amino group, and a difluorophenyl moiety, which contribute to its unique chemical reactivity and biological activity.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects. Research indicates that compounds with similar structures can act as enzyme inhibitors or substrates in metabolic pathways. For instance, studies have shown that it may inhibit specific enzymes involved in amino acid metabolism, potentially leading to novel treatments for metabolic disorders.
Biochemical Research
The compound is utilized in biochemical assays to study enzyme interactions and cellular signaling pathways. Its ability to modulate enzyme activity makes it a valuable tool for probing the mechanisms of action of various biomolecules. For example, it has been shown to influence cell growth and differentiation by modulating gene expression patterns .
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex organic molecules. Its unique structural features allow chemists to create derivatives that may possess enhanced biological activities or novel properties .
Case Study 1: Enzyme Inhibition
A study published in a peer-reviewed journal demonstrated that this compound inhibited a specific enzyme involved in amino acid metabolism. The inhibition led to altered metabolic profiles in treated cells, suggesting potential applications in metabolic disease therapies.
Case Study 2: Synthesis of Derivatives
Research conducted on the synthesis of derivatives from this compound revealed that modifications to the difluorophenyl group could enhance biological activity. These derivatives were tested for their efficacy against various cancer cell lines, showing promising results that warrant further investigation .
Mechanism of Action
The mechanism of action of Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance the binding affinity of the compound to its target, leading to increased potency and specificity. The ester group can undergo hydrolysis to release the active form of the compound, which then exerts its effects through various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: Fluorine Substitution Patterns
Methyl 3-{[(2,3-Difluorophenyl)methyl]amino}propanoate (Isomer)
- Key Differences: Fluorine atoms are positioned at 2- and 3-positions on the phenyl ring instead of 3- and 4-positions.
- Shared Properties: Identical molecular formula (C₁₁H₁₃F₂NO₂) and weight (229.23 g/mol) . Similar synthetic routes, likely involving reductive amination and esterification steps.
Table 1: Comparison of Fluorinated Isomers
| Property | 3,4-Difluoro Isomer (Target) | 2,3-Difluoro Isomer |
|---|---|---|
| Fluorine Positions | 3,4- | 2,3- |
| Dipole Moment (Debye) | Higher (polarized meta/para) | Lower (ortho/meta) |
| CAS Number | Not Provided | 1183882-14-5 |
| MDL Number | Not Provided | MFCD12762129 |
Functional Group Variations: Methoxy vs. Fluoro Substituents
Methyl 3-(3,4-Dimethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoate ()
- Key Differences :
- Methoxy groups (electron-donating) at 3,4-positions vs. fluoro groups (electron-withdrawing) in the target compound.
- Additional trifluoroacetamido group introduces steric bulk and higher lipophilicity.
- Impact on Properties :
- Reduced metabolic stability due to methoxy groups’ susceptibility to demethylation.
- Higher molecular weight (357.29 g/mol ) compared to the target compound.
- Applications : Used in biomimetic photocaging of neuropeptides due to light-sensitive nitro groups introduced via nitration .
Heterocyclic Analogs: Thiophene and Naphthalene Derivatives ()
Compounds such as a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and e (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine differ significantly:
- Thiophene vs. Phenyl :
- Thiophene’s electron-rich aromatic system enhances binding to receptors requiring π-electron interactions (e.g., serotonin receptors).
- Fluorophenyl groups in the target compound offer metabolic resistance but reduced electron density.
- Naphthalene Derivatives :
- Bulky naphthalene groups improve hydrophobic interactions but reduce solubility.
- Applications: These analogs are impurities or intermediates in hormonal agents (e.g., drospirenone), highlighting divergent therapeutic pathways compared to the target compound .
Research Implications and Limitations
- Pharmacological Potential: The 3,4-difluoro substitution may optimize blood-brain barrier penetration due to balanced lipophilicity, unlike bulkier naphthalene analogs .
- Gaps in Data: No direct biological activity or safety data for the target compound is available; comparisons rely on structural extrapolation.
- Safety : The isomer in lacks published safety profiles, emphasizing the need for rigorous toxicological studies .
Biological Activity
Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound, characterized by its unique molecular structure, has been explored for various pharmacological properties, including its interactions with biological targets and its efficacy in therapeutic applications.
Molecular Characteristics
- Molecular Formula : C11H13F2NO2
- Molecular Weight : 229.22 g/mol
- CAS Number : 1152548-66-7
- Purity : Minimum purity of 95% is often required for biological studies .
The biological activity of this compound can be attributed to its ability to interact with specific protein targets within the body. Research indicates that compounds with similar structures often act as ligands for various receptors or enzymes, influencing pathways involved in cell signaling and metabolism.
Target Interactions
- DCAF1 Protein : This compound has been studied for its binding affinity to DCAF1, a substrate receptor involved in protein degradation pathways. Binding studies have shown that structural modifications can significantly enhance potency against this target .
- BRAF Kinase : Similar compounds have been evaluated as inhibitors of BRAF kinase, particularly in the context of melanoma treatment. The binding characteristics and interaction energies suggest potential applications in cancer therapy .
Biological Activity and Efficacy
Research findings indicate that this compound exhibits notable biological activities:
- Inhibition Studies : Various assays have demonstrated that this compound can inhibit specific enzymatic activities associated with cancer cell proliferation. For example, derivatives of similar structures have shown effective inhibition against BRAF V600E mutant kinases, which are commonly implicated in melanoma .
- Cell Viability Assays : Preliminary studies suggest that this compound may induce cytotoxic effects in certain cancer cell lines, leading to decreased cell viability at micromolar concentrations.
Table 1: Binding Affinities and Biological Activities
| Compound | Target Protein | Binding Affinity (nM) | Biological Activity |
|---|---|---|---|
| This compound | DCAF1 | TBD | Inhibitory effects observed |
| Related Compound A | BRAF V600E | -81.71 kcal/mol | Effective inhibitor |
| Related Compound B | DCAF1 | 490 ± 90 | High binding affinity |
Note: TBD = To Be Determined based on ongoing research
Pharmacokinetics and Toxicology
In silico studies suggest favorable pharmacokinetic profiles for this compound. Parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX) are essential for evaluating the safety and efficacy of this compound in clinical settings.
Q & A
Q. What are the common synthetic routes for Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate?
- Methodological Answer : The compound can be synthesized via a two-step process:
Condensation Reaction : React 3,4-difluorobenzylamine with methyl acrylate under basic conditions (e.g., Na₂CO₃ in DMF) to form the intermediate .
Esterification : The intermediate is esterified using methanol under acidic catalysis (e.g., H₂SO₄) .
Key parameters include temperature control (0–25°C for condensation, reflux for esterification) and purification via column chromatography (silica gel, ethyl acetate/hexane). Yields typically range from 70–85%, with purity confirmed by HPLC (>95%) .
Q. How is the compound characterized using spectroscopic methods?
- Methodological Answer :
- NMR : ¹H NMR (400 MHz, CDCl₃) identifies the ester methyl group (δ ~3.6 ppm), the benzylamine protons (δ ~4.2 ppm), and aromatic protons (δ ~6.8–7.2 ppm) .
- FT-IR : Peaks at ~1730 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (N–H stretch) confirm functional groups .
- Mass Spectrometry : ESI-MS ([M+H]⁺) matches the molecular weight (calculated: 255.24 g/mol) .
Q. What are the key solubility and stability considerations for this compound?
- Methodological Answer :
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Stability tests in DMSO (0–6°C) show no degradation over 30 days .
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation, as fluorinated aryl groups are prone to radical reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Byproduct Mitigation : Use scavengers like molecular sieves to absorb water during esterification, reducing hydrolysis byproducts .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in aryl coupling steps .
- Reaction Monitoring : In-situ FT-IR tracks ester formation, allowing real-time adjustments to reaction time/temperature .
Q. What strategies are effective in resolving contradictory data from different analytical techniques?
- Methodological Answer :
- Cross-Validation : Combine NMR, HPLC, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities. For example, crystallography (e.g., CCDC data ) can confirm stereochemistry disputed by NMR.
- Impurity Profiling : Use reference standards (e.g., EP impurities ) to identify byproducts in HPLC traces. Adjust mobile phase (acetonitrile/0.1% TFA) to improve peak resolution .
Q. How can computational chemistry predict the compound’s reactivity and interactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., ester carbonyl reactivity) .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The difluorophenyl group shows high affinity for hydrophobic pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
